molecular formula C16H14N2O2S2 B2408103 (2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile CAS No. 1799604-87-7

(2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile

Cat. No.: B2408103
CAS No.: 1799604-87-7
M. Wt: 330.42
InChI Key: YGJCIUAYCHMPBU-FOCLMDBBSA-N
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Description

“(E)-2-(Phenylsulfonyl)-3-(phenylamino)-3-(methylthio)acrylonitrile” is a chemical compound with the molecular formula C16H14N2O2S2 . It is offered by various suppliers for research purposes.


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . It consists of a phenylsulfonyl group, a phenylamino group, and a methylthio group attached to an acrylonitrile backbone.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various chemical databases . These include its molecular structure, chemical names, and classification.

Scientific Research Applications

1. Synthesis of 3,3-Diphenyl-3H-Pyrazoles

  • Application : Utilized in the synthesis of 3,3-diphenyl-3H-pyrazoles, with vinyl phenyl sulfone, a related compound, reacting with diphenyldiazomethane (Vasin et al., 2015).

2. Reactivity Studies

  • Application : Explored in reactivity studies for creating various organic compounds. For example, 4-arylthio-2-azetidinones, compounds with similar functional groups, have been studied for their reactivity, yielding various derivatives (Hirai et al., 1973).

3. Pyrimidine Derivative Synthesis

  • Application : Used in the synthesis of pyrimidine derivatives. This includes reactions with carboxamides and the creation of polyfunctionalized pyrimidines, indicating its role in complex organic syntheses (Kohra et al., 1988).

4. Ring-Opening/Ring-Forming Protocol

  • Application : Serves as a precursor in ring-opening/ring-forming protocols for creating derivatives of aromatic and heteroaromatic compounds, highlighting its versatility in organic synthesis (Bianchi et al., 2003).

Properties

IUPAC Name

(E)-3-anilino-2-(benzenesulfonyl)-3-methylsulfanylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-21-16(18-13-8-4-2-5-9-13)15(12-17)22(19,20)14-10-6-3-7-11-14/h2-11,18H,1H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJCIUAYCHMPBU-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C(\C#N)/S(=O)(=O)C1=CC=CC=C1)/NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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